molecular formula C8H10O3S B11808946 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid

Cat. No.: B11808946
M. Wt: 186.23 g/mol
InChI Key: NQEDESYRUCKLKW-UHFFFAOYSA-N
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Description

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a methylthioethyl substituent at the 5-position of the furan ring.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

5-(1-methylsulfanylethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H10O3S/c1-5(12-2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

NQEDESYRUCKLKW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methylthioethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the carboxylic acid group is activated by a base, allowing the methylthioethyl group to attach to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Catalysts and solvents may be employed to enhance the reaction efficiency and minimize by-products. Continuous flow reactors and other advanced techniques can be utilized to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the methylthioethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid and their substituent-driven properties:

Compound Name Substituent Key Features Source/Biological Activity
5-(1-(Methylthio)ethyl)furan-2-carboxylic acid Methylthioethyl (SCH2CH3) High lipophilicity; potential for thioether oxidation or covalent binding Synthetic (inferred)
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl Electron-withdrawing nitro group; antitubercular activity via MbtI inhibition Synthetic (antitubercular agent)
5-(1-Hydroxypentyl)furan-2-carboxylic acid (7) Hydroxypentyl Polar hydroxyl group; antimicrobial activity against Candida albicans Natural (fungal metabolite)
5-(Piperidinylethyl)furan-2-carboxylic acid Piperidinylethyl Basic nitrogen; potential for ionic interactions in drug design Synthetic (pharmacological applications)

Key Observations:

  • Electronic Effects : The methylthioethyl group is electron-donating compared to the nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid, which may reduce the carboxylic acid’s acidity (higher pKa) and alter binding kinetics .
  • Biological Interactions : Sulfur-containing substituents, such as methylthio, may engage in hydrophobic interactions or undergo metabolic oxidation to sulfoxides/sulfones, unlike ester or nitro groups .

Physicochemical Properties

Property 5-(Methylthioethyl) Derivative 5-(4-Nitrophenyl) Analogue 5-(Hydroxypentyl) Fungal Metabolite
logP (Estimated) ~2.5 ~1.8 ~1.2
pKa (Carboxylic Acid) ~3.5 ~2.8 ~4.0
Aqueous Solubility Moderate Low High

Notes:

  • The methylthioethyl group’s moderate logP balances solubility and membrane permeability, making it advantageous for drug design.

Biological Activity

5-(1-(Methylthio)ethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure includes a furan ring with a carboxylic acid functional group and a methylthioethyl substituent. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research indicates that 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid exhibits significant antimicrobial properties . In various studies, it has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

  • A study demonstrated that the compound had a minimum inhibitory concentration (MIC) that effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
  • Another investigation highlighted its potential as an antifungal agent, with notable activity against Candida species.

The following table summarizes the antimicrobial activity observed in different studies:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • One study indicated that treatment with 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid led to a significant reduction in cell viability in human cancer cell lines, including breast and colon cancer cells .
  • The compound appears to affect the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have examined the effects of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid on specific cancer types:

  • Breast Cancer : In vitro studies showed that this compound could reduce the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Colon Cancer : Another study reported that it inhibited the growth of HT-29 colon cancer cells, with evidence pointing towards cell cycle arrest at the G0/G1 phase .

The mechanisms underlying the biological activity of 5-(1-(Methylthio)ethyl)furan-2-carboxylic acid are still under investigation. Key points include:

  • Apoptosis Induction : The compound may activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to interfere with the normal progression of the cell cycle in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells .

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